molecular formula C12H8BrN3 B578195 5-bromo-1-(pyrimidin-2-yl)-1H-indole CAS No. 1228147-70-3

5-bromo-1-(pyrimidin-2-yl)-1H-indole

Cat. No.: B578195
CAS No.: 1228147-70-3
M. Wt: 274.121
InChI Key: DRYBGGWKKVJXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(pyrimidin-2-yl)-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C12H8BrN3 and its molecular weight is 274.121. The purity is usually 95%.
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Properties

CAS No.

1228147-70-3

Molecular Formula

C12H8BrN3

Molecular Weight

274.121

IUPAC Name

5-bromo-1-pyrimidin-2-ylindole

InChI

InChI=1S/C12H8BrN3/c13-10-2-3-11-9(8-10)4-7-16(11)12-14-5-1-6-15-12/h1-8H

InChI Key

DRYBGGWKKVJXJQ-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)N2C=CC3=C2C=CC(=C3)Br

Synonyms

5-bromo-1-pyrimidin-2-yl-1H-indol

Origin of Product

United States

Synthesis routes and methods

Procedure details

A nitrogen stream was bubbled through a mixture of 5-bromoindole (2 g, 10.201 mmol) in DMSO (10 mL). Then, K2CO3 (4.23 g, 30.604 mmol), Copper (I) iodine (0.097 g, 0.51 mmol), L-proline.trifluoric acetic acid (0.234 g, 1.02 mmol) and 2-bromopyrimidine (1.622 g, 10.201 mmol) were added. The resulting reaction mixture was stirred in a sealed tube at 90° C. for 48 h. After cooling to room temperature, the reaction mixture was diluted with EtOAc and water and filtered through diatomaceous earth. The filtrate was evaporated in vacuo. The residue was purified by column chromatography (silica gel; DCM as eluent). The desired fractions were collected and evaporated in vacuo to yield D35 (2.6 g, 92%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.234 g
Type
reactant
Reaction Step Four
Quantity
1.622 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Copper (I) iodine
Quantity
0.097 g
Type
catalyst
Reaction Step Six
Name
Yield
92%

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